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molecular formula C12H12N2O2S B385312 N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]acetamide

N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B385312
M. Wt: 248.3g/mol
InChI Key: RNIHVKVHRCJGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07411071B2

Procedure details

To a solution of N-(4-phenoxymethyl-thiazol-2-yl)-acetamide (40 mg, 0.16 mmol) in THF (2 ml) was added 6N HCl (2 ml). The reaction was heated at 60° C. for 3 hours following by stirring at room temperature overnight and then heated at 60° C. for additional 3 hours. The solution was concentrated to afford 4-phenoxymethyl-thiazol-2-ylamine (HCl salt) as a brown viscous oil (35 mg, 90% ). LC/MS m/z 207.09 (M+1)+; HPLC Rt: 1.137 min
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][C:9]1[N:10]=[C:11]([NH:14]C(=O)C)[S:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl>C1COCC1>[O:1]([CH2:8][C:9]1[N:10]=[C:11]([NH2:14])[S:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
40 mg
Type
reactant
Smiles
O(C1=CC=CC=C1)CC=1N=C(SC1)NC(C)=O
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 60° C. for additional 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O(C1=CC=CC=C1)CC=1N=C(SC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 106.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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